molecular formula C26H30NOP B13966897 1-[3-(Diphenylphosphoryl)-3-phenylpropyl]piperidine CAS No. 51713-16-7

1-[3-(Diphenylphosphoryl)-3-phenylpropyl]piperidine

Cat. No.: B13966897
CAS No.: 51713-16-7
M. Wt: 403.5 g/mol
InChI Key: RSZZRMNMNCTTKP-UHFFFAOYSA-N
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Description

Diphenyl [alpha-(2-piperidinoethyl)benzyl]phosphine oxide is a chemical compound with the molecular formula C26H30NOP and a molecular weight of 403.5 g/mol . It is known for its unique structure, which includes a phosphine oxide group attached to a piperidine ring and a benzyl group. This compound has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

The synthesis of Diphenyl [alpha-(2-piperidinoethyl)benzyl]phosphine oxide typically involves the reaction of diphenylphosphine oxide with a suitable benzyl halide in the presence of a base. The reaction conditions often include the use of solvents such as toluene or dichloromethane and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Diphenyl [alpha-(2-piperidinoethyl)benzyl]phosphine oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.

    Substitution: The benzyl group can undergo substitution reactions with various nucleophiles or electrophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Diphenyl [alpha-(2-piperidinoethyl)benzyl]phosphine oxide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can form complexes with various metal ions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the development of new materials and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of Diphenyl [alpha-(2-piperidinoethyl)benzyl]phosphine oxide involves its interaction with molecular targets such as enzymes and receptors. The phosphine oxide group can act as a ligand, binding to metal ions and influencing their reactivity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, potentially modulating enzyme activity and cellular processes .

Comparison with Similar Compounds

Diphenyl [alpha-(2-piperidinoethyl)benzyl]phosphine oxide can be compared with other similar compounds, such as:

Properties

CAS No.

51713-16-7

Molecular Formula

C26H30NOP

Molecular Weight

403.5 g/mol

IUPAC Name

1-(3-diphenylphosphoryl-3-phenylpropyl)piperidine

InChI

InChI=1S/C26H30NOP/c28-29(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26(23-13-5-1-6-14-23)19-22-27-20-11-4-12-21-27/h1-3,5-10,13-18,26H,4,11-12,19-22H2

InChI Key

RSZZRMNMNCTTKP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC(C2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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